molecular formula C19H22N2O4S B2970835 N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide CAS No. 1328401-54-2

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide

Cat. No.: B2970835
CAS No.: 1328401-54-2
M. Wt: 374.46
InChI Key: FQKUCGHZTHBEAG-UHFFFAOYSA-N
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Description

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a benzylmorpholine moiety attached to a sulfonylphenyl group, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-benzylmorpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound exhibits antimicrobial activity by interfering with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
  • N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

N-(4-((2-benzylmorpholino)sulfonyl)phenyl)acetamide is unique due to its benzylmorpholine moiety, which enhances its biological activity compared to other sulfonamide derivatives. This structural feature allows for better binding interactions with the active sites of target enzymes, leading to improved efficacy in antimicrobial and anticancer applications .

Properties

IUPAC Name

N-[4-(2-benzylmorpholin-4-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15(22)20-17-7-9-19(10-8-17)26(23,24)21-11-12-25-18(14-21)13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUCGHZTHBEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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